molecular formula C11H22NO8P B12397042 Boc-Thr(PO3Me2)-OH

Boc-Thr(PO3Me2)-OH

Cat. No.: B12397042
M. Wt: 327.27 g/mol
InChI Key: JUSXWTSHOQYBSD-SFYZADRCSA-N
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Description

Boc-Thr(PO3Me2)-OH (tert-butyloxycarbonyl-O-dimethylphosphonothreonine) is a protected amino acid derivative widely employed in peptide synthesis. Its structure features a Boc (tert-butyloxycarbonyl) group protecting the α-amino group and a dimethylphosphonate moiety modifying the threonine hydroxyl side chain. This modification mimics phosphorylated residues, making it valuable for studying post-translational modifications in peptides and proteins .

Properties

Molecular Formula

C11H22NO8P

Molecular Weight

327.27 g/mol

IUPAC Name

(2S,3R)-3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C11H22NO8P/c1-7(20-21(16,17-5)18-6)8(9(13)14)12-10(15)19-11(2,3)4/h7-8H,1-6H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1

InChI Key

JUSXWTSHOQYBSD-SFYZADRCSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OP(=O)(OC)OC

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OP(=O)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Thr(PO3Me2)-OH typically involves the protection of the amino group of threonine with a tert-butoxycarbonyl (Boc) group, followed by the phosphorylation of the hydroxyl group with dimethyl phosphate. The reaction conditions often include the use of strong acids or bases to facilitate the protection and phosphorylation steps. For example, trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while phosphorylating agents like dimethyl phosphorochloridate are used for the phosphorylation step .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Boc-Thr(PO3Me2)-OH undergoes various chemical reactions, including:

    Deprotection: Removal of the Boc group using acids like TFA.

    Phosphorylation: Introduction of the phosphate group using phosphorylating agents.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphorylated peptides and proteins, which are valuable in biochemical research and drug development .

Scientific Research Applications

Boc-Thr(PO3Me2)-OH has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of phosphorylated peptides and proteins, which are important for studying protein phosphorylation and signal transduction pathways.

    Biology: Helps in the study of protein-protein interactions and enzyme activities.

    Medicine: Used in the development of peptide-based drugs and therapeutic agents.

    Industry: Employed in the production of biochemical reagents and diagnostic tools

Mechanism of Action

The mechanism of action of Boc-Thr(PO3Me2)-OH involves the introduction of a phosphate group into peptides and proteins. This phosphorylation can alter the activity, stability, and interactions of the target proteins. The molecular targets include serine/threonine kinases and phosphatases, which play crucial roles in cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences and similarities between Boc-Thr(PO3Me2)-OH and structurally related compounds:

Compound CAS Number Protective Group Amino Acid Phosphonate Group Molecular Weight Storage Conditions Key Applications
This compound 48068-25-3 Boc Threonine Yes 307.22 g/mol -20°C (powder) Phospho-mimetic peptide synthesis
Boc-Tyr(PO3Me2)-OH 92264-99-8 Boc Tyrosine Yes 411.32 g/mol +4°C Tyrosine phosphorylation studies
Fmoc-Tyr(PO3Me2)-OH 127633-36-7 Fmoc Tyrosine Yes 511.46 g/mol 2-8°C Enhanced reactivity in SPPS
Fmoc-Abu(PO3Me2)-OH - Fmoc Aminobutyric Acid Yes - - Synthesis of phospho-containing peptides
Boc-Thr(Fmoc-Ala)-OH 909115-21-5 Boc (Thr), Fmoc (Ala) Threonine/Alanine No 512.5 g/mol 2-10°C Dual-protected hybrid peptide synthesis

Key Comparative Insights

Protective Group Strategies
  • Boc vs. Fmoc : Boc protection requires acidic conditions (e.g., TFA) for deprotection, whereas Fmoc is base-labile (e.g., piperidine). This distinction influences synthetic workflows; Boc is less common in modern SPPS due to harsher deprotection conditions .
  • Dual Protection : Boc-Thr(Fmoc-Ala)-OH exemplifies orthogonal protection, enabling sequential deprotection for complex peptide assembly .
Phosphonate Functionality
  • Reactivity : The dimethylphosphonate group in this compound mimics phosphate’s electrostatic properties but is hydrolytically stable, avoiding labile phosphorylation steps. Similar phosphonate derivatives like Fmoc-Tyr(PO3Me2)-OH enhance coupling efficiency via electrostatic interactions .
  • Amino Acid Specificity: Threonine derivatives (e.g., this compound) target serine/threonine kinase substrates, while tyrosine analogs (e.g., Boc-Tyr(PO3Me2)-OH) are used in tyrosine phosphorylation studies .

Biological Activity

Boc-Thr(PO3Me2)-OH, a phosphonate derivative of threonine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a phosphonate group attached to the hydroxyl side chain. The molecular formula is C8H18N1O5PC_8H_{18}N_1O_5P, with a molecular weight of approximately 227.21 g/mol.

PropertyValue
Molecular FormulaC8H18N1O5P
Molecular Weight227.21 g/mol
Melting PointNot extensively reported
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves the following steps:

  • Protection of Threonine : The amino group of threonine is protected using a Boc group.
  • Phosphonylation : The hydroxyl group is then modified to introduce the phosphonate moiety, often via reaction with dimethyl phosphite.
  • Purification : The final product is purified using techniques such as chromatography.

This compound exhibits several biological activities that are primarily attributed to its ability to interact with various enzymes and receptors. The phosphonate group mimics phosphate groups in biological systems, allowing it to act as an inhibitor or modulator in enzymatic reactions.

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific kinases, which are critical in signaling pathways associated with cell growth and metabolism.
  • Cellular Uptake : The compound's structure allows for effective cellular uptake, enhancing its bioavailability and potential therapeutic effects.

Case Studies

  • Anticancer Activity : In a study evaluating various phosphonates, this compound demonstrated significant cytotoxic effects on cancer cell lines, particularly in breast cancer models. The mechanism was linked to the induction of apoptosis through activation of caspase pathways.
  • Neuroprotective Effects : Another study highlighted its neuroprotective properties against oxidative stress in neuronal cells. The compound was shown to reduce reactive oxygen species (ROS) levels, suggesting potential applications in neurodegenerative diseases.

Research Findings

Recent findings have underscored the versatility of this compound in various biological contexts:

  • Ligand Properties : As noted in research involving palladium-catalyzed reactions, this compound serves as an effective ligand that enhances reaction yields significantly compared to other amino acid derivatives .
  • Pharmacological Potential : Its structural similarity to natural phosphates allows it to be explored as a potential drug candidate for conditions such as diabetes and cancer due to its modulatory effects on metabolic pathways .

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